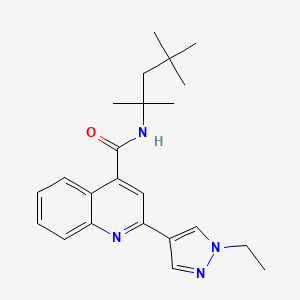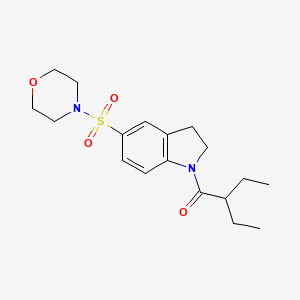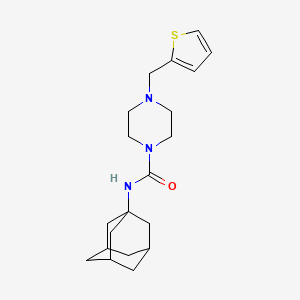
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide, commonly known as TAK-242, is a small molecule inhibitor that targets the Toll-like receptor (TLR) signaling pathway. TLRs are a class of receptors that play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential applications in the treatment of various inflammatory and infectious diseases.
Mecanismo De Acción
TAK-242 inhibits 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide signaling by binding to the intracellular domain of 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4, which is responsible for initiating downstream signaling cascades. This prevents the activation of nuclear factor kappa B (NF-κB) and interferon regulatory factors (IRFs), which are transcription factors that regulate the expression of pro-inflammatory cytokines and chemokines. By inhibiting 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4 signaling, TAK-242 reduces inflammation and prevents tissue damage.
Biochemical and physiological effects:
TAK-242 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). TAK-242 also reduces the activation of immune cells, such as macrophages and dendritic cells, which play a key role in the innate immune response. In addition, TAK-242 has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-242 is its specificity for 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide4 signaling, which reduces the risk of off-target effects. TAK-242 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of TAK-242 is its poor solubility, which can make it difficult to administer in vivo. In addition, TAK-242 has a short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on TAK-242. One area of interest is the development of more potent and selective 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide inhibitors. Another direction is the investigation of TAK-242 in combination with other drugs or therapies, such as antibiotics or immunomodulators. Finally, further studies are needed to explore the potential applications of TAK-242 in other inflammatory and infectious diseases, as well as its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to 2-(1-ethyl-1H-pyrazol-4-yl)-N-(1,1,3,3-tetramethylbutyl)-4-quinolinecarboxamide agonists, thereby reducing inflammation. TAK-242 has been tested in various animal models of inflammatory and infectious diseases, including sepsis, acute lung injury, and viral infections. In these studies, TAK-242 has demonstrated promising results in reducing disease severity and improving survival rates.
Propiedades
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-7-27-14-16(13-24-27)20-12-18(17-10-8-9-11-19(17)25-20)21(28)26-23(5,6)15-22(2,3)4/h8-14H,7,15H2,1-6H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOKFSBHKFEYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-4-yl)-N-(2,4,4-trimethylpentan-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4654834.png)


![methyl 2-{[(6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4654865.png)
![4-[(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]morpholine](/img/structure/B4654870.png)

![N-[1-allyl-4-(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B4654882.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)


